

Spectroscopic Identification of Methyl 5-(3-aminophenyl)furan-2-carboxylate: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 5-(3-aminophenyl)furan-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of **Methyl 5-(3-aminophenyl)furan-2-carboxylate**. Due to the limited availability of direct experimental data for this specific compound, this document presents a predicted spectroscopic profile based on established principles and compares it with experimental data from structurally related analogs. This approach offers a valuable reference for the characterization and identification of this and similar molecules in a research and development setting.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR data for **Methyl 5-(3-aminophenyl)furan-2-carboxylate** and compare it with the experimental data for two key analogs: Methyl 5-(4-nitrophenyl)furan-2-carboxylate and Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate.[1][2][3]

Table 1: ^1H NMR Data (Predicted vs. Experimental)

Compound	Aromatic Protons (ppm)	Furan Protons (ppm)	Methyl Protons (ppm)	Amino Protons (ppm)
Methyl 5-(3-aminophenyl)furan-2-carboxylate (Predicted)	-6.7-7.2 (m, 4H)	~6.9-7.3 (d, 1H), ~6.5-6.8 (d, 1H)	~3.8 (s, 3H)	~3.5-4.0 (br s, 2H)
Methyl 5-(4-nitrophenyl)furan-2-carboxylate (Experimental) ^[2] [3]	8.28 (d, 2H), 7.93 (d, 2H)	7.28 (d, 1H), 6.95 (d, 1H)	3.94 (s, 3H)	N/A
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (Experimental) ^[1]	8.24-8.08 (m, 2H), 8.08-7.99 (m, 1H)	7.31 (d, 1H), 7.14 (t, 1H)	3.95 (s, 3H)	N/A

Table 2: ^{13}C NMR Data (Predicted vs. Experimental)

Compound	Aromatic Carbons (ppm)	Furan Carbons (ppm)	Ester Carbonyl (ppm)	Methyl Carbon (ppm)
Methyl 5-(3-aminophenyl)furan-2-carboxylate (Predicted)	~113-148	~108-158	~159	~52
Methyl 5-(4-nitrophenyl)furan-2-carboxylate (Experimental) ^[2] [3]	124.57, 125.46, 135.23, 147.70	110.36, 120.12, 145.44, 154.94	159.06	52.42
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (Experimental) ^[1]	112.15, 119.86, 123.72, 127.24, 147.62, 158.25	114.89, 119.93, 149.11, 158.72	Not explicitly assigned	52.23

Infrared (IR) Spectroscopy Prediction:

The IR spectrum of **Methyl 5-(3-aminophenyl)furan-2-carboxylate** is expected to show characteristic absorption bands for its functional groups.

- N-H Stretch: A medium to strong band in the region of 3300-3500 cm^{-1} corresponding to the primary amine.
- C-H Stretch (Aromatic and Furan): Peaks typically appear just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks will be observed just below 3000 cm^{-1} for the methyl group.
- C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1715-1730 cm^{-1} .
- C=C Stretch (Aromatic and Furan): Medium to weak bands in the 1450-1600 cm^{-1} region.
- C-O Stretch (Ester and Furan): Strong bands in the 1000-1300 cm^{-1} region.

Mass Spectrometry (MS) Prediction:

In mass spectrometry, **Methyl 5-(3-aminophenyl)furan-2-carboxylate** (molecular weight: 217.22 g/mol) is expected to show a prominent molecular ion peak (M^+) at m/z 217. Common fragmentation patterns for esters may include the loss of the methoxy group (-OCH₃) resulting in a peak at m/z 186, and the loss of the carbomethoxy group (-COOCH₃) leading to a fragment at m/z 158. Fragmentation of the aromatic and furan rings would also contribute to the overall spectrum.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of furan derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:**
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the internal standard.

2. Infrared (IR) Spectroscopy

- **Sample Preparation:**

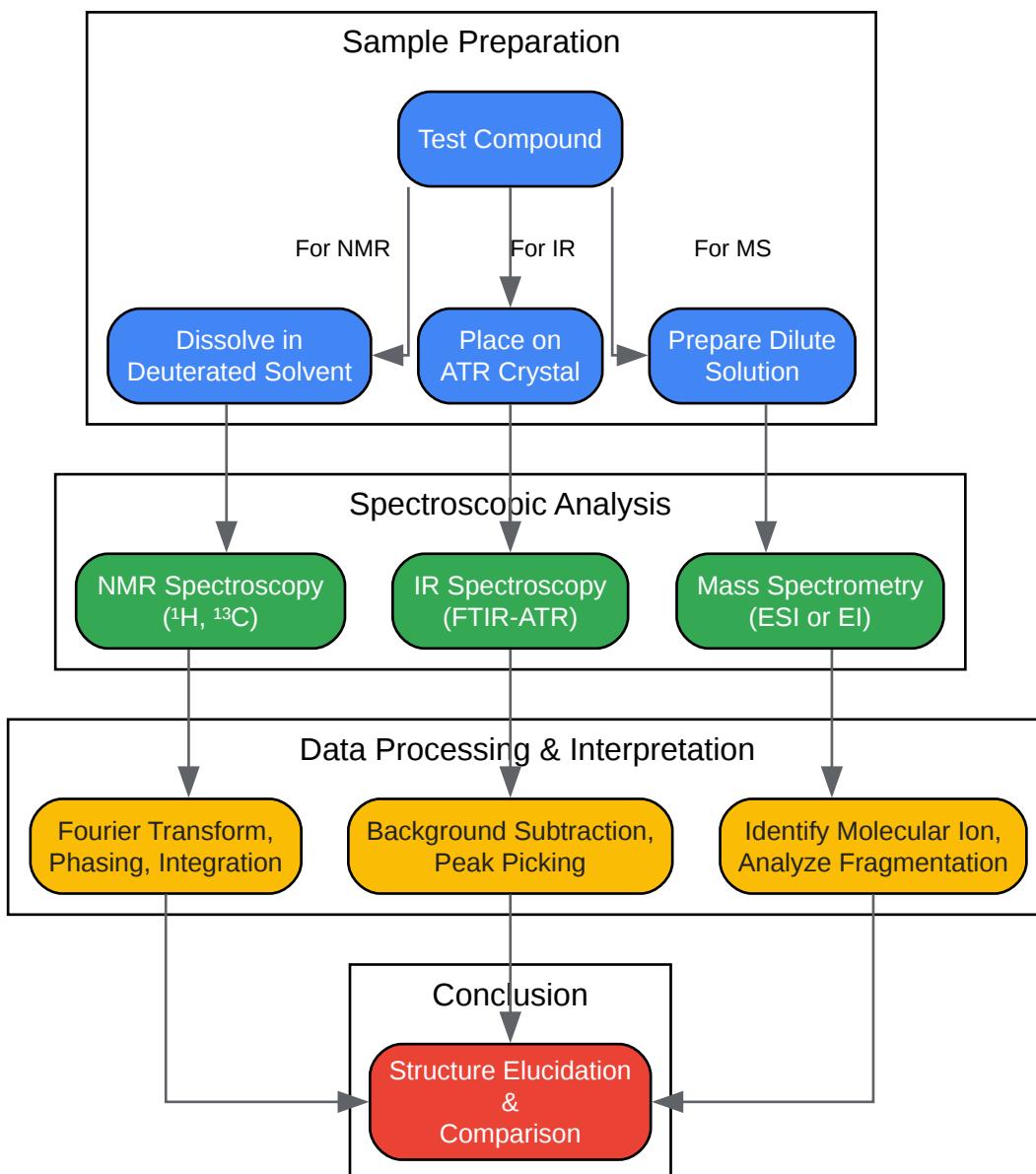
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3. Mass Spectrometry (MS)

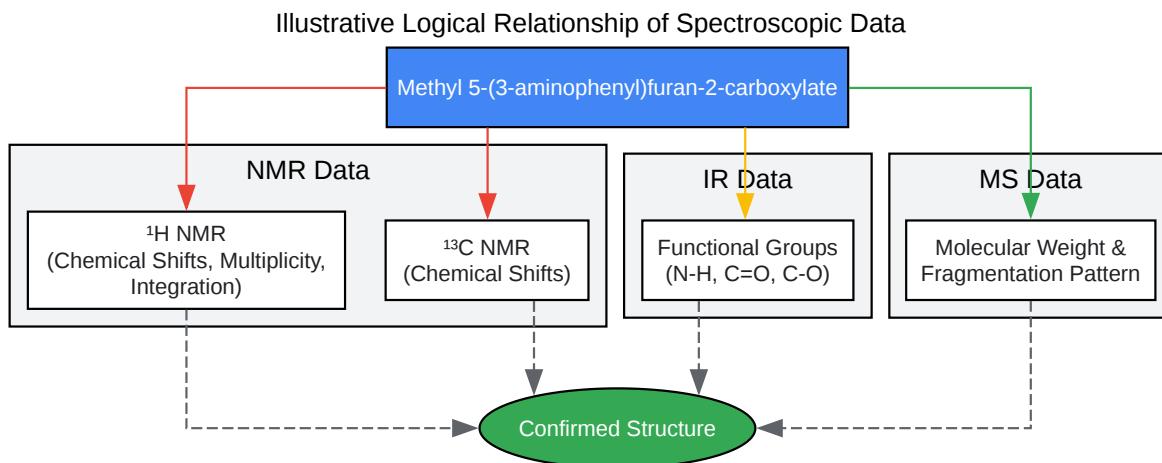
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - ESI: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
 - EI: Introduce the sample (often via a direct insertion probe or GC inlet) into the high-vacuum source where it is bombarded with electrons.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

General Workflow for Spectroscopic Identification

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Caption: Workflow for spectroscopic identification.



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Caption: Relationship of spectroscopic data to structure.

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- To cite this document: BenchChem. [Spectroscopic Identification of Methyl 5-(3-aminophenyl)furan-2-carboxylate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1278144#spectroscopic-identification-of-methyl-5-3-aminophenyl-furan-2-carboxylate>

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